molecular formula C8H8N2O2S B2890718 2-(4-Aminobenzenesulfonyl)acetonitrile CAS No. 797036-00-1

2-(4-Aminobenzenesulfonyl)acetonitrile

Cat. No.: B2890718
CAS No.: 797036-00-1
M. Wt: 196.22
InChI Key: CRBXIHDJWSZJIB-UHFFFAOYSA-N
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Description

2-(4-Aminobenzenesulfonyl)acetonitrile is an organic compound with the molecular formula C8H8N2O2S and a molecular weight of 196.23 g/mol . It is characterized by the presence of an aminobenzenesulfonyl group attached to an acetonitrile moiety. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminobenzenesulfonyl)acetonitrile typically involves the reaction of 4-aminobenzenesulfonyl chloride with acetonitrile in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminobenzenesulfonyl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Aminobenzenesulfonyl)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Aminobenzenesulfonyl)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Aminophenyl)sulfonylacetonitrile
  • 4-Aminobenzenesulfonamide
  • 4-Aminobenzenesulfonyl chloride

Uniqueness

2-(4-Aminobenzenesulfonyl)acetonitrile is unique due to its combination of an aminobenzenesulfonyl group with an acetonitrile moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Biological Activity

2-(4-Aminobenzenesulfonyl)acetonitrile, also known by its chemical identifier 797036-00-1, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, including enzymes and its implications in disease modulation.

Chemical Structure and Properties

The molecular structure of this compound features a sulfonamide group attached to an acetonitrile moiety. This configuration is significant for its biological interactions, particularly in enzyme inhibition and complex formation.

Enzyme Interactions

Research indicates that this compound can form complexes with various biological targets, particularly enzymes. These interactions have implications for its use as a potential therapeutic agent. For instance, studies have shown that the compound can inhibit specific enzyme activities associated with inflammatory processes and cancer progression.

Case Studies

  • Inhibition of NF-κB Pathway : A study highlighted that compounds similar to this compound exhibit selective inhibition of the NF-κB signaling pathway, which is crucial in inflammatory responses and cancer cell survival. This suggests that the compound may play a role in modulating inflammatory diseases and tumorigenesis .
  • Antiviral Activity : In antiviral evaluations, derivatives of benzenesulfonamide compounds demonstrated activity against various viral infections, including those caused by influenza and vesicular stomatitis virus. While specific data on this compound was limited, the structural similarities suggest potential antiviral properties worth exploring .
  • Cytotoxicity Studies : The cytotoxic effects of related compounds have been assessed using various cell lines. For example, some derivatives exhibited cytotoxicity at concentrations above 40 µM without affecting normal cell viability significantly. This raises questions about the safety profile of this compound if developed for therapeutic use .

The biological activity of this compound is believed to be mediated through its ability to interact with key enzymes involved in metabolic pathways. The sulfonamide group likely plays a critical role in these interactions by mimicking substrates or acting as a competitive inhibitor.

Data Table: Summary of Biological Activities

Activity Effect Reference
Enzyme InhibitionInhibits NF-κB signaling
Antiviral PotentialActive against influenza viruses
CytotoxicityCC50 > 40 µM in certain cell lines

Properties

IUPAC Name

2-(4-aminophenyl)sulfonylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S/c9-5-6-13(11,12)8-3-1-7(10)2-4-8/h1-4H,6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRBXIHDJWSZJIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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